molecular formula C19H18ClNO4S B10874194 Methyl 3-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]propanoate

Methyl 3-[(2-{[4-chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B10874194
M. Wt: 391.9 g/mol
InChI Key: UOHRKSYVDMGSDG-UHFFFAOYSA-N
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Description

METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoyl group, a chloroaniline moiety, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-benzoyl-4-chloroaniline with a suitable acylating agent to introduce the benzoyl group. This is followed by the reaction with a thiol compound to form the sulfanyl linkage. Finally, esterification with methyl propanoate completes the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of each step. The use of continuous flow reactors and other advanced technologies can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE involves its interaction with specific molecular targets. The benzoyl and chloroaniline moieties can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-(5-{[2-(2-CHLOROANILINO)-2-OXOETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)BENZOATE
  • METHYL 4-(4-ALLYL-5-((2-ANILINO-2-OXOETHYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)BENZOATE

Uniqueness

METHYL 3-{[2-(2-BENZOYL-4-CHLOROANILINO)-2-OXOETHYL]SULFANYL}PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H18ClNO4S

Molecular Weight

391.9 g/mol

IUPAC Name

methyl 3-[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl]sulfanylpropanoate

InChI

InChI=1S/C19H18ClNO4S/c1-25-18(23)9-10-26-12-17(22)21-16-8-7-14(20)11-15(16)19(24)13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,21,22)

InChI Key

UOHRKSYVDMGSDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2

Origin of Product

United States

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